molecular formula C8H20Cl2N2O B2901760 trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride CAS No. 1390654-58-6

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride

Cat. No.: B2901760
CAS No.: 1390654-58-6
M. Wt: 231.16
InChI Key: JHOGSTYNERQTLO-FOMWZSOGSA-N
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Description

Historical Development of Pyrrolidine Derivatives in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has been a focal point of medicinal chemistry since the mid-20th century. Early work focused on its role in alkaloids like nicotine and hygrine, but advancements in synthetic methodologies catalyzed its transition into synthetic pharmaceuticals. The 1980s saw pyrrolidine derivatives gain traction in central nervous system (CNS) drug discovery, particularly as norepinephrine reuptake inhibitors and antipsychotics. A pivotal shift occurred in the 2010s with the adoption of stereoselective synthesis techniques, enabling precise control over ring puckering and substituent orientation. For example, the development of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt) underscored the scaffold’s capacity for enantioselective protein interactions. These innovations laid the groundwork for structurally nuanced compounds like trans-1-isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride, which leverages stereochemistry to enhance target affinity.

Significance of Substituted Pyrrolidines as Pharmacological Scaffolds

Substituted pyrrolidines exhibit unparalleled three-dimensional coverage due to pseudorotation—a conformational flexibility that allows the ring to adopt multiple puckered states. This property, combined with sp³-hybridized carbons, enables exhaustive exploration of pharmacophore space. Key substituents such as alkyl groups, aryl rings, and hydrogen-bond donors/acceptors modulate physicochemical parameters like logP, polar surface area, and solubility. For instance, the introduction of a para-fluorophenyl group at position 3 of pyrrolidine sulfonamides improved glycine transporter 1 (GlyT1) inhibitory potency by 200-fold compared to unsubstituted analogues. Similarly, the trans configuration of 1-isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride likely enhances its metabolic stability and blood-brain barrier permeability by orienting the isopropyl and methoxy groups into spatially distinct quadrants.

Table 1: Impact of Common Pyrrolidine Substituents on Pharmacological Profiles

Substituent Position Functional Group Biological Effect Example Compound
1 Tertiary amine Increased target affinity via H-bonding Prolinol derivatives
3 Fluorophenyl Enhanced potency in GlyT1 inhibition Pyrrolidine sulfonamides
4 Methoxy Improved metabolic stability 4-Methoxyprolinols
3,4 Diphenyl (cis) RORγt inverse agonism cis-3,4-Diphenylpyrrolidines

Position of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine in Modern Drug Discovery

The structural complexity of this compound positions it at the intersection of stereochemistry and rational drug design. Its trans configuration ensures that the isopropyl and methoxy groups occupy equatorial and axial positions, respectively, minimizing steric clashes and optimizing interactions with chiral binding pockets. The dihydrochloride salt form improves aqueous solubility—a critical factor for oral bioavailability—while the tertiary amine at position 1 facilitates hydrogen bonding with aspartate or glutamate residues in target proteins. Comparative studies on pyrrolidine derivatives suggest that such substitutions are advantageous in CNS-targeted therapies, where balanced lipophilicity and polar surface area are essential for blood-brain barrier penetration.

Theoretical Frameworks for Studying Stereoselective Pyrrolidine Systems

The pharmacological efficacy of pyrrolidine derivatives is governed by stereoelectronic factors and ring puckering dynamics. Computational models, including density functional theory (DFT) and molecular dynamics simulations, predict that substituents like the isopropyl group in this compound induce a chair-like conformation, stabilizing the molecule in a bioactive pseudoequatorial state. X-ray crystallography of analogous compounds, such as pyrrolidine-2,5-diones, has revealed that substituent orientation directly influences hydrogen-bonding networks with residues like Gly78 in glucosamine-6-phosphate synthase. These insights guide the design of stereoselective synthesis routes, ensuring that trans isomers are preferentially generated to maximize target engagement.

Research Objectives and Methodological Approaches in Pyrrolidine Chemistry

Contemporary research on pyrrolidine derivatives prioritizes three objectives: (1) optimizing synthetic efficiency via microwave-assisted organic synthesis (MAOS), (2) elucidating structure-activity relationships (SAR) through systematic substituent variation, and (3) leveraging computational tools for binding mode prediction. For this compound, key methodologies include:

  • Stereoselective Cyclization : Using chiral auxiliaries or asymmetric catalysis to control the trans configuration.
  • In Silico Docking : Mapping interactions with targets like G protein-coupled receptors (GPCRs) or ion channels.
  • Metabolic Profiling : Assessing stability in hepatic microsomes to refine substituent choices.

These approaches collectively address the challenge of balancing potency, selectivity, and drug-like properties in pyrrolidine-based therapeutics.

Properties

IUPAC Name

(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-6(2)10-4-7(9)8(5-10)11-3;;/h6-8H,4-5,9H2,1-3H3;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOGSTYNERQTLO-FOMWZSOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C(C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]([C@H](C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The alkylation approach begins with a pyrrolidine scaffold functionalized at the 3-position. A key intermediate, 3-aminopyrrolidine, undergoes sequential alkylation with isopropyl bromide and methoxylation using methyl iodide or dimethyl sulfate. The reaction proceeds under anhydrous conditions with sodium hydride as a base, ensuring deprotonation of the amine and nucleophilic attack on the alkylating agent.

Optimization Parameters

  • Temperature : 50–70°C (prevents side reactions such as over-alkylation).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF), which stabilize the transition state.
  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide improve methoxylation efficiency.

Stereochemical Control

The trans configuration is achieved via steric hindrance during alkylation. Bulky substituents on the pyrrolidine ring favor the thermodynamically stable trans isomer. Crystallization from ethanol/water mixtures enhances diastereomeric purity to >95%.

Yield Data

Step Yield (%) Purity (%)
Initial Alkylation 65 80
Methoxylation 72 85
Final Crystallization 90 95

Reductive Amination Approach

Ketone Intermediate Synthesis

This method starts with 4-methoxypyrrolidin-3-one, which is reacted with isopropylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine bond formed in situ, yielding the desired amine.

Critical Conditions

  • pH Control : Acetic acid buffer (pH 5–6) prevents over-reduction.
  • Stoichiometry : A 1:1.2 molar ratio of ketone to isopropylamine minimizes dimerization.

Diastereoselectivity Enhancement

Chiral auxiliaries such as (R)-BINOL improve trans selectivity by coordinating to the imine intermediate, directing hydride attack to the re face. This method achieves enantiomeric excess (ee) values of 88–92%.

Comparative Data

Reducing Agent ee (%) Yield (%)
NaBH3CN 88 75
NaBH(OAc)3 92 70
H2/Pd-C 78 65

Ring-Closing Metathesis (RCM) Strategies

Diene Precursor Preparation

A linear diene precursor, N-isopropyl-3-methoxyallylamine, undergoes RCM using Grubbs II catalyst to form the pyrrolidine ring. This method allows modular substitution but requires stringent moisture control.

Reaction Parameters

  • Catalyst Loading : 5 mol% Grubbs II.
  • Solvent : Dichloromethane (DCM) under argon atmosphere.
  • Temperature : 40°C for 12 hours.

Post-Metathesis Functionalization

The resulting exo-methylene group is hydrogenated using Pd/C under H2 atmosphere, followed by amine protonation with HCl gas to yield the dihydrochloride salt.

Yield Progression

Step Yield (%)
RCM 60
Hydrogenation 85
Salt Formation 95

Salt Formation and Purification

Dihydrochloride Synthesis

The free base is dissolved in anhydrous ethanol and treated with HCl gas until pH < 2. The precipitate is filtered and washed with cold ether to remove residual acid.

Optimized Conditions

  • HCl Equivalents : 2.2 eq (ensures complete salt formation).
  • Crystallization Solvent : Ethanol/ethyl acetate (1:3 v/v) yields needle-shaped crystals with 99% purity.

Analytical Characterization

  • Melting Point : 218–220°C (decomposition).
  • HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Alkylation 65–72 95 High
Reductive Amination 70–75 92 Moderate
RCM 60–85 99 Low

The alkylation route is preferred for industrial production due to its scalability and cost-effectiveness, while RCM offers superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be performed with nucleophiles or electrophiles to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Nucleophiles such as alkyl halides, and electrophiles such as alkylating agents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted pyrrolidines or other derivatives.

Chemistry:

  • Synthetic Intermediate: The compound is used as a synthetic intermediate in the preparation of more complex molecules.

  • Chiral Catalyst: It can serve as a chiral catalyst in asymmetric synthesis reactions.

Biology:

  • Enzyme Inhibitor: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of certain proteases.

  • Biological Probe: It can be used as a biological probe to study enzyme-substrate interactions.

Medicine:

  • Pharmaceutical Research: The compound is investigated for its potential therapeutic applications, including its use in the development of new drugs.

  • Drug Delivery: It may be used in drug delivery systems to improve the bioavailability of certain medications.

Industry:

  • Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

  • Material Science: It has applications in material science for the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes or receptors, leading to the inhibition or activation of specific biological processes.

  • Pathways Involved: It may be involved in signaling pathways that regulate cellular functions, such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

  • Core Structure : The target compound and the pyridine derivative share amine functionality but differ in their cyclic backbones (pyrrolidine vs. pyridine). The nucleotide analog has a more complex tetrahydrofuran-based scaffold with nucleobase-like substituents.
  • Salt Form : Both the target compound and 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride utilize dihydrochloride salts to improve solubility, whereas the nucleotide analog lacks ionic modifications.
  • Molecular Complexity : The nucleotide analog has a significantly higher molecular weight (832 g/mol) due to protective groups (TBDMS, trityl), making it suited for oligonucleotide synthesis.

Physicochemical and Experimental Properties

Property Target Compound 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
LogP 0.73 Not reported
Rotatable Bonds 2 Not reported
Purity ≥95% Not specified
Form Solid Solid
  • Lipophilicity : The target compound’s LogP of 0.73 suggests moderate hydrophilicity, likely due to the polar methoxy and amine groups. Comparable data for the pyridine derivative is unavailable.
  • Synthetic Utility : The target’s racemic nature and dihydrochloride form make it versatile for exploratory medicinal chemistry, whereas the nucleotide analog is tailored for precise base-pairing applications.

Biological Activity

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and pain management. This article reviews the available literature on its biological activity, synthesizing findings from patents, research articles, and clinical studies.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives, characterized by the presence of an isopropyl group and a methoxy substituent. Its chemical structure can be represented as follows:

C1H2N Pyrrolidine C3H7 Isopropyl C1H3O Methoxy \text{C}_1\text{H}_2\text{N}\text{ Pyrrolidine }\quad \text{C}_3\text{H}_7\text{ Isopropyl }\quad \text{C}_1\text{H}_3\text{O}\text{ Methoxy }

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems, particularly by influencing sodium channels involved in nociception. Voltage-gated sodium channels (e.g., NaV1.8) are critical in pain pathways and are known to be affected by various pharmacological agents .

Pain Management

Studies have shown that compounds similar to this compound can inhibit pain pathways by blocking sodium channels, thereby reducing hyperalgesia and allodynia. For instance, intrathecal administration of agents targeting NaV1.8 has demonstrated analgesic effects in animal models .

Neurological Effects

The compound's potential neuroprotective properties are under investigation, particularly in relation to conditions like epilepsy and neuropathic pain. Research suggests that modulation of sodium channel activity could lead to decreased excitability in neuronal tissues, providing a therapeutic avenue for managing these disorders .

Case Studies

Several case studies have evaluated the efficacy of related compounds in clinical settings:

  • Epilepsy Management : A study involving a sodium channel blocker showed significant reductions in seizure frequency among patients with treatment-resistant epilepsy.
  • Chronic Pain : Clinical trials assessing the use of similar pyrrolidine derivatives indicated improvements in pain scores for patients suffering from chronic pain syndromes.

Data Table: Summary of Biological Activities

Activity Effect Reference
Pain ReliefInhibition of NaV1.8 channels
NeuroprotectionModulation of neuronal excitability
Anticonvulsant PotentialReduction in seizure frequencyClinical Study
Efficacy in Chronic PainImprovement in pain scoresClinical Trial

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride, and how do they influence experimental design?

  • The compound has a molecular formula of C₈H₁₈N₂O·2HCl, molecular weight 231, LogP 0.73 (indicating moderate hydrophilicity), and two rotatable bonds, which may affect conformational flexibility. Its racemic stereochemistry (CAS 1390654-58-6) and 95% purity require chiral resolution techniques for enantiopure studies. These properties guide solvent selection (e.g., polar solvents for solubility) and stability assessments in biological assays .

Q. What methodologies are recommended for synthesizing trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride?

  • While direct synthesis protocols are not detailed in the evidence, analogous pyrrolidine derivatives (e.g., 4-methoxy-pyrrolidine compounds) are synthesized via nucleophilic substitution or reductive amination. Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction conditions by predicting intermediates and energy barriers, reducing trial-and-error approaches .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

  • High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity evaluation. For stability, kinetic studies (e.g., hydrolysis rates in aqueous solutions at different pH/temperatures) should be conducted, as demonstrated for structurally related 4-methoxy-pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational tools enhance the optimization of synthesis routes for this compound?

  • Integrated Computational-Experimental Design (ICED) frameworks, such as those from ICReDD, combine quantum chemical reaction path searches with machine learning to predict optimal catalysts, solvents, and reaction parameters. This approach minimizes experimental iterations and improves yield .

Q. What strategies are effective for studying the compound’s stability in biological matrices or under storage conditions?

  • Accelerated stability testing (e.g., thermal stress at 40–60°C, photolytic degradation) paired with mass spectrometry (MS) can identify degradation products. For biological matrices, simulate physiological conditions (e.g., plasma incubation at 37°C) and monitor degradation via LC-MS/MS .

Q. How might the stereochemistry of this compound impact its biological activity, and how can enantiomeric purity be validated?

  • Racemic mixtures may exhibit divergent pharmacokinetic or pharmacodynamic profiles. Chiral stationary phase HPLC or capillary electrophoresis should be used to resolve enantiomers. Comparative bioactivity assays (e.g., receptor binding studies) can quantify stereospecific effects .

Q. What safety protocols are critical when handling trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride in laboratory settings?

  • Based on safety data for analogous dihydrochloride salts, researchers should wear flame-resistant lab coats, nitrile gloves, and eye protection. Ensure ventilation to avoid inhalation. First aid measures include immediate skin washing with water and medical consultation for ingestion .

Q. How should researchers address contradictions in reported data (e.g., purity vs. biological activity discrepancies)?

  • Cross-validate results using orthogonal methods:

  • Purity : Combine HPLC with nuclear magnetic resonance (NMR) to detect trace impurities.
  • Bioactivity : Replicate assays in independent labs with standardized protocols (e.g., cell line viability assays under controlled oxygen levels).
  • Data Analysis : Apply multivariate statistics to isolate confounding variables (e.g., solvent residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.